
2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- is a chemical compound with the molecular formula C7H8F3N3S It is a derivative of pyridine, characterized by the presence of two amino groups at positions 2 and 3, a methylthio group at position 6, and a trifluoromethyl group at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the nitration of a suitable pyridine derivative, followed by reduction to introduce the amino groups. The methylthio and trifluoromethyl groups are then introduced through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation may be employed to enhance reaction efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methylthio and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. The methylthio group may participate in redox reactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Diamino-6-trifluoromethylpyridine
- 2,3-Diamino-5-chloropyridine
- 2,3-Diamino-6-methylpyridine
Uniqueness
2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- is unique due to the presence of both a methylthio and a trifluoromethyl group, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methylthio group provides additional reactivity, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
114087-65-9 |
|---|---|
Formule moléculaire |
C7H8F3N3S |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
6-methylsulfanyl-5-(trifluoromethyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C7H8F3N3S/c1-14-6-3(7(8,9)10)2-4(11)5(12)13-6/h2H,11H2,1H3,(H2,12,13) |
Clé InChI |
CCPAHHCUQVUFRX-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=C(C=C1C(F)(F)F)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


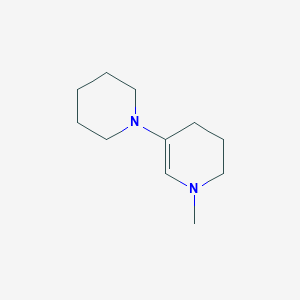
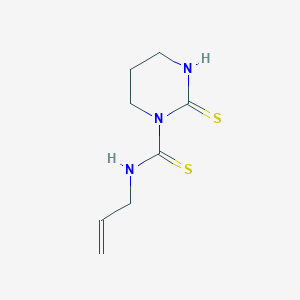
![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)
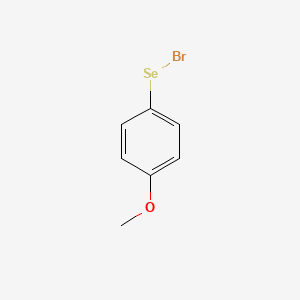
![2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate](/img/structure/B14301431.png)
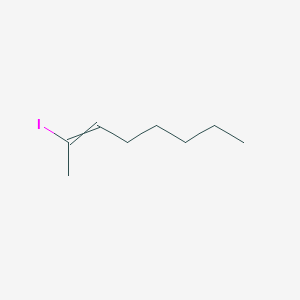
![N-(4'-Acetamido[1,1'-biphenyl]-4-yl)-N-nitrosoacetamide](/img/structure/B14301451.png)
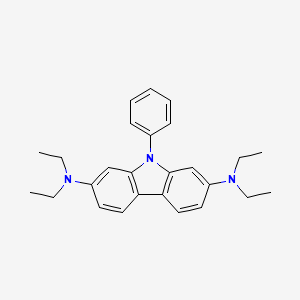
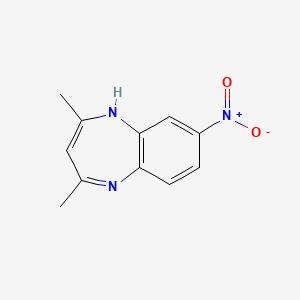


![1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane](/img/structure/B14301470.png)
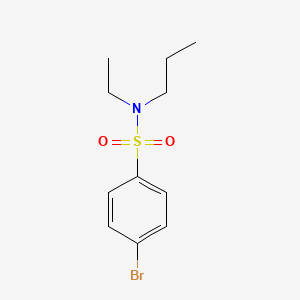
![1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14301477.png)
